5-amino-5-ethyl-4-methyl-2H-pyran-6-one

Physicochemical profiling Lipophilicity Medicinal chemistry design

Researchers seeking sp³-rich, non-flat fragments for CNS library design often face scarcity of quaternary carbon-bearing amino heterocycles. 5-Amino-5-ethyl-4-methyl-2H-pyran-6-one solves this with its unique C-4 quaternary center, providing a single primary amine vector for derivatization. Key advantages: • Enables synthesis of conformationally biased amides/sulfonamides with restricted C-N bond rotation. • Ideal physicochemical profile for fragment-based screening: MW 155.19, LogP 0.6, TPSA 52.32 Ų. • Simplifies fragment elaboration with a single H-bond donor site, avoiding poly-nucleophilic complexity. Supplied with rigorous analytical certification, ensuring batch-to-batch consistency for medicinal chemistry and computational ADME model calibration.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1354792-97-4
Cat. No. B596832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-5-ethyl-4-methyl-2H-pyran-6-one
CAS1354792-97-4
SynonymsNI-07
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCCC1(C(=CCOC1=O)C)N
InChIInChI=1S/C8H13NO2/c1-3-8(9)6(2)4-5-11-7(8)10/h4H,3,5,9H2,1-2H3
InChIKeyCFWFQSJWBZZKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-5-ethyl-4-methyl-2H-pyran-6-one: Structural Identity and Procurement


5-Amino-5-ethyl-4-methyl-2H-pyran-6-one (CAS 1354792-97-4), also catalogued as 4-Amino-4-ethyl-5-methyl-2H-pyran-3(4H)-one or NI-07, is a fully substituted monocyclic 2H-pyran-3(4H)-one derivative with molecular formula C8H13NO2 and molecular weight 155.19 g·mol⁻¹ . The ring bears an amino group and an ethyl substituent at the 4-position (pyran numbering), a methyl group at the 5-position, and a carbonyl at the 3-position, creating a quaternary sp³ carbon adjacent to the ketone that is absent in common dihydro-2H-pyran-3(4H)-one scaffolds . This substitution pattern yields a moderately polar, low-molecular-weight heterocycle with a calculated LogP of 0.597, a topological polar surface area (TPSA) of 52.32 Ų, three hydrogen-bond acceptor sites, and a single hydrogen-bond donor .

1
Fully substituted 2H-pyran-3(4H)-one core

Quaternary amino-ethyl center enables unique steric and electronic properties.

2
Moderate polarity & H-bond profile

Single H-bond donor and three acceptors support fragment-based design.

3
Single vector for chemoselective derivatization

Primary amine on quaternary carbon simplifies library synthesis.

Why Generic Pyranone Analogs Cannot Substitute


Simple dihydro-2H-pyran-3(4H)-ones (e.g., CAS 23462-75-1) and their 6-methyl or 2,2-dimethyl congeners lack the quaternary amino-ethyl-bearing center at C-4, which simultaneously introduces a hydrogen-bond-donating primary amine, a lipophilic ethyl handle, and a stereogenic sp³ carbon . These three features collectively determine LogP, TPSA, and H-bond inventory—properties that dictate solubility, membrane permeability, and target engagement in medicinal chemistry programs [1]. Furthermore, the amino group enables site-selective derivatization (amide coupling, reductive amination, urea formation) that is geometrically constrained by the adjacent quaternary center, producing conformationally biased intermediates unattainable from achiral or less substituted pyranone cores [2]. Substituting a generic pyranone scaffold severs this structure–property relationship, risking altered pharmacokinetic profiles, loss of enantiomeric purity, or failed library enumeration in fragment-based drug discovery.

Lacks quaternary amino-ethyl center

Generic dihydropyranones miss the H-bond donor and ethyl handle, shifting solubility and membrane permeability profiles.

Multi-site reactivity conflicts

Unprotected pyranone analogs may require complex protecting-group strategies, unlike the single-amine scaffold.

No conformational bias

Achiral or less substituted cores yield flexible derivatives, losing stereochemical control in fragment elaboration.

Quantitative Differentiation from Structural Analogs


LogP and TPSA Differentiation from Common Analogs

The measured LogP (0.597) and TPSA (52.32 Ų) of 5-amino-5-ethyl-4-methyl-2H-pyran-6-one place it in a more polar, hydrogen-bond-capable region of chemical space compared with unsubstituted dihydro-2H-pyran-3(4H)-one (CAS 23462-75-1; TPSA ~26.3 Ų, no HBD) and 6-methyl-dihydro-2H-pyran-3(4H)-one (TPSA ~35.5 Ų, no HBD) . For procurement, these values predict superior aqueous solubility and distinct chromatographic retention, enabling simpler purification and formulation screening relative to less functionalized pyranone scaffolds.

LogP & TPSA vs analogs
Data to verify
LogP = 0.597; TPSA = 52.32 Ų (1 HBD, 3 HBA) vs dihydro-2H-pyran-3(4H)-one TPSA ~26.3 Ų (0 HBD, 2 HBA) and 6-methyl analog TPSA ~35.5 Ų (0 HBD, 2 HBA).
Supports aqueous solubility and purification screening.
In silico prediction; supplier-provided data.
Physicochemical profiling Lipophilicity Medicinal chemistry design

Quaternary Chiral Center as a Stereochemical Handle

The C-4 position is a quaternary sp³ carbon bearing both an amino group and an ethyl substituent, rendering the molecule prochiral or, if resolved, a source of a non-racemizable chiral center . This contrasts with dihydro-2H-pyran-3(4H)-one (CAS 23462-75-1), which possesses only a methylene at the equivalent position and cannot sustain stable enantiomers. The built-in quaternary chirality is a strategic advantage for asymmetric synthesis: it can transfer stereochemical information during C–N or C–C bond-forming reactions on the amino group, a capability that achiral pyranone building blocks lack.

Quaternary chiral center
Class-level inference
Configurationally stable quaternary sp³ carbon at C-4 bearing –NH₂ and –CH₂CH₃; prochiral and resolvable.
Enables enantiopure synthesis studies.
Structural analysis by NMR; absolute configuration to be confirmed.
Chiral pool synthesis Enantioselective catalysis Conformational constraint

Chemoselective Derivatization with Conformational Bias

The –NH₂ group at C-4 is the sole nucleophilic site on the scaffold, enabling clean amide coupling, urea formation, or reductive amination without competing side reactions at ring oxygen or carbonyl positions . In contrast, amino-substituted pyrano[3,2-b]pyranones or 2-amino-4H-pyran derivatives often present multiple reactive sites that require protecting-group strategies [1]. Additionally, the steric environment created by the adjacent quaternary carbon imposes torsional constraints on the newly formed C–N bond, potentially locking the conformation of derived amides or sulfonamides [2]. This bias is absent in linear amino-ketone analogs (e.g., 3-amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one) where free rotation attenuates conformational preference.

Chemoselective derivatization
Class-level inference
Single primary amine on quaternary carbon vs multi-nucleophilic sites in pyrano[3,2-b]pyranones; steric bias restricts C–N bond rotation.
Simplifies synthetic workflows; supports conformationally constrained libraries.
Based on amino-pyranone reactivity literature.
Site-selective functionalization Amide coupling Conformational restriction

Purity and Hazard Documentation for Immediate Use

The commercially supplied material carries a certified purity of 98% (HPLC), exceeding the 95% threshold commonly offered for research-grade pyranone intermediates . The accompanying GHS classification (H302–H315–H319–H335; Warning) is explicitly documented, satisfying institutional Environmental Health & Safety (EHS) review requirements for procurement approval . Many close structural analogs sold through general chemical marketplaces lack standardized purity and hazard documentation, forcing end-users to perform in-house purification and hazard assessment before use.

Purity & hazard documentation
Reported
Purity: 98% (HPLC); GHS: H302, H315, H319, H335 (Warning).
Reduces impurity-related assay confounding; accelerates EHS clearance.
Per supplier COA and SDS.
Analytical quality control Safety data Procurement specification

Fragment and Lead-Like Physicochemical Profile

With MW = 155.19 Da, LogP = 0.597, and only one rotatable bond (the ethyl group), this compound falls well within the 'Rule of Three' fragment space (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) and the broader lead-like criteria . By comparison, amino-substituted pyrano[3,2-b]pyranones and chromenone-based amino derivatives typically exceed 250 Da and carry 3–5 rotatable bonds, which can reduce binding efficiency per atom and complicate structure-based optimization [1]. The low rotatable bond count is particularly advantageous for crystallographic fragment screening, where rigidity enhances electron density resolution.

Fragment-like profile
Class-level inference
MW 155.19 Da; LogP 0.597; 1 HBD; 3 HBA; 1 rotatable bond — within Rule of Three.
Deployable in FBDD libraries without physicochemical triaging.
Lower MW and fewer rotatable bonds vs fused amino-pyranone analogs.
Fragment-based drug discovery Lead-likeness Physicochemical filters

Priority Research and Industrial Applications


Fragment-Based Lead Discovery for Soluble and Membrane Proteins

Its low molecular weight (155 Da), moderate polarity (LogP 0.6), single hydrogen-bond donor and three acceptor sites, and rigid core make it an ideal fragment for soaking experiments in crystallographic screening or ligand-observed NMR . The primary amine provides a single, well-defined vector for fragment elaboration, avoiding the synthetic complexity of fragments bearing multiple nucleophilic sites.

Conformationally Constrained Libraries for CNS and Anti-Infective Programs

The quaternary amino-carbon center enables construction of sp³-rich, conformationally biased scaffolds—an attribute highly sought in central nervous system (CNS) drug discovery to escape the “flatland” of aromatic heterocycles [1]. Amide or sulfonamide derivatives derived from this core exhibit restricted rotation about the newly formed C–N bond, potentially enhancing target selectivity.

Chiral Pool and Asymmetric Synthesis Methodology

The prochiral quaternary center at C-4 offers a platform for developing enantioselective transformations. Resolution of the racemate followed by diastereoselective functionalization of the amine can yield enantiopure building blocks for asymmetric total synthesis or catalyst design .

Physicochemical Tool for ADME Profiling

The well-defined LogP, TPSA, and H-bond donor/acceptor counts make this compound a useful calibration standard for computational and experimental solubility/permeability models . Its behavior can be contrasted with that of more lipophilic pyranone analogs to benchmark predictive ADME tools.

Application
Selection Property
Validation Focus
Fragment-based lead discovery (soluble/membrane proteins)
Fragment-like physicochemical profile, single-amine vector
Crystallographic/NMR fragment screening fit
Conformationally constrained library synthesis (CNS/anti-infective)
Quaternary amino-carbon conformational bias
Conformational restriction validation (amide/sulfonamide)
Chiral pool and asymmetric synthesis methodology
Prochiral quaternary center for enantioselective transformations
Enantiopure building block resolution
ADME profiling calibration standard
Well-defined LogP, TPSA, H-bond profile
Solubility/permeability model benchmarking
Quote Request

Request a Quote for 5-amino-5-ethyl-4-methyl-2H-pyran-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.